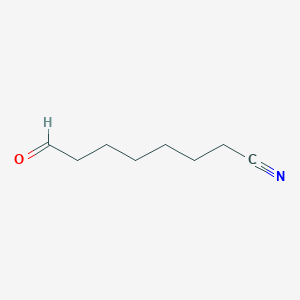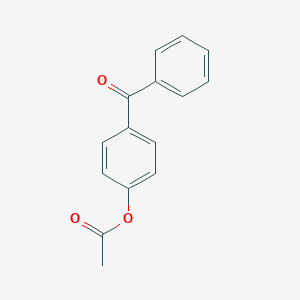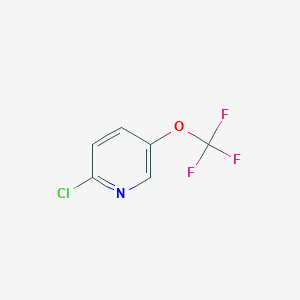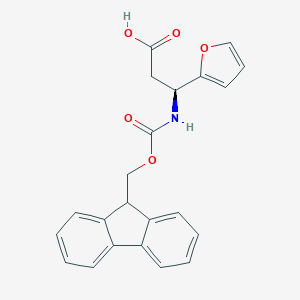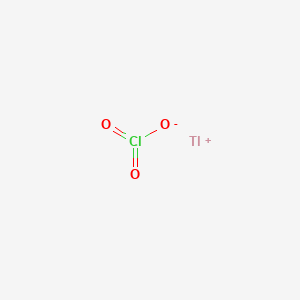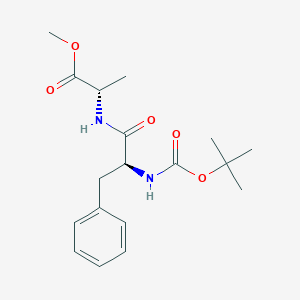
Boc-Phe-Ala-OMe
Übersicht
Beschreibung
“Boc-Phe-Ala-OMe” is a derivative of the amino acids phenylalanine and alanine . It is a compound that has been used in scientific research .
Synthesis Analysis
The synthesis of “Boc-Phe-Ala-OMe” involves coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent . The dipeptide was produced in 83% yield following purification by column chromatography .
Molecular Structure Analysis
“Boc-Phe-Ala-OMe” has a molecular formula of C18H26N2O5 and a molecular weight of 350.41 . It exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form .
Chemical Reactions Analysis
The reaction conditions for the synthesis of “Boc-Phe-Ala-OMe” involve the use of 4-methyl-morpholine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in tetrahydrofuran at 0 - 20°C for 10 hours in an inert atmosphere .
Physical And Chemical Properties Analysis
“Boc-Phe-Ala-OMe” has a melting point of 103-104°C . It has a predicted boiling point of 526.0±50.0°C and a predicted density of 1.130±0.06 g/cm3 . It is recommended to be stored at 0°C .
Wissenschaftliche Forschungsanwendungen
Conformational Studies of Peptides : Research on acyclic tetrapeptides, including analogs of Boc-Phe-Ala-OMe, has provided insights into their solution conformations and dynamic equilibria between multiple conformations (Uma, Chauhan, Kumar, & Balaram, 2009).
Conformational-Dynamical Behavior in Solution : Molecular dynamics simulations of short linear peptides, similar to Boc-Phe-Ala-OMe, reveal distinct conformational dynamics, which are crucial for understanding their behavior in various solvents (Aschi, Mollica, Lucente, Paradisi, & Mazza, 2006).
Impact on Hydrogen Bonding and Peptide Conformation : Studies on peptides containing dehydrophenylalanine, like the analogs of Boc-Phe-Ala-OMe, show how variations in amino acid composition influence hydrogen bonding and conformation in solution (Inai, Kurashima, Hirabayashi, & Yokota, 2000).
Aromatic-Aromatic Interactions in Peptides : Research on peptides with phenylalanine residues, such as Boc-Phe-Ala-OMe analogs, has helped in understanding aromatic-aromatic interactions and their influence on helical peptide structures (Aravinda et al., 2003).
Wound Healing Properties : Analogous peptides to Boc-Phe-Ala-OMe have been studied for their wound healing properties, demonstrating their potential in medical applications (Rahim et al., 2023).
Spectroscopic Analysis of Peptides : Research on tripeptides, including Boc-Phe-Ala-OMe analogs, using Raman scattering and Fourier transform infrared spectra, helps in understanding their structural and spectroscopic properties (Malek & Makowski, 2012).
Peptide Hairpin Design : The design and characterization of peptide hairpins, incorporating Boc-Phe-Ala-OMe-like structures, contribute to the understanding of beta-hairpin formation and stability (Rai, Raghothama, & Balaram, 2006).
Self-Assembly in Peptide Nanostructures : The study of diphenylalanine motifs, related to Boc-Phe-Ala-OMe, has revealed their self-assembly behavior and potential applications in biomaterial chemistry (Datta, Tiwari, & Ganesh, 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-12(16(22)24-5)19-15(21)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,21)(H,20,23)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWBQWQIAVCLZ-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155323 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15136-29-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15136-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




